2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car+
Description
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be detected by UV spectroscopy, making it useful in various analytical applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)22-11-5-6-16-14-26(13-12-17(16)22)25(29)30-15-23-20-9-3-1-7-18(20)19-8-2-4-10-21(19)23/h1-11,23H,12-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYAUIMBNJRWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565609-39-3 | |
| Record name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car typically involves the protection of the amino group of 1,2,3,4-tetrahydroisoquinoline with the Fmoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The Fmoc group is selectively cleaved under mild basic conditions to expose the primary amine for subsequent peptide couplings. Common deprotection reagents and conditions include:
| Reagent | Conditions | Reaction Time | Yield | Source |
|---|---|---|---|---|
| Piperidine | 20% in DMF, 25°C | 10–30 minutes | >95% | |
| DBU | 2% in DCM, 0°C | 5–15 minutes | 90–98% | |
| Morpholine | 10% in THF, 25°C | 20–40 minutes | 85–92% |
Mechanistic studies indicate that piperidine initiates a β-elimination process, releasing the Fmoc group as a dibenzofulvene-piperidine adduct. Stereochemical retention at the tetrahydroisoquinoline chiral center is maintained during deprotection .
Peptide Coupling Reactions
The carboxylic acid group participates in amide bond formation via activation by coupling reagents. Representative protocols:
| Coupling Reagent | Solvent | Base | Temperature | Efficiency | Source |
|---|---|---|---|---|---|
| HATU | DMF | DIPEA | 0–25°C | >90% | |
| DCC | DCM | HOBt | 25°C | 80–85% | |
| EDCl | THF | NMM | 0°C | 75–82% |
Coupling kinetics are influenced by steric hindrance from the tetrahydroisoquinoline bicyclic structure, requiring optimized stoichiometry (1.5–2 eq of reagent) . Automated solid-phase synthesizers frequently employ HATU due to its rapid activation.
Oxidation Reactions
The tetrahydroisoquinoline ring undergoes oxidation to yield aromatic isoquinoline derivatives, enhancing rigidity for drug-design applications:
-
Oxidizing Agents :
Oxidation regioselectivity is directed by the electron-withdrawing Fmoc group, favoring C1–C2 bond cleavage .
1,3-Dipolar Cycloaddition
The tetrahydroisoquinoline scaffold participates in cycloadditions with nitrile oxides or azides, forming polycyclic frameworks:
| Dipole | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitrile oxide | Toluene, 80°C, 12h | Isoxazoline-fused derivative | 60% | |
| Azide | Cu(I), DMF, 25°C | Triazolo-isoquinoline | 55% |
Reaction stereochemistry correlates with the configuration of the tetrahydroisoquinoline chiral center, as demonstrated in enantioselective syntheses .
Decarboxylation Reactions
Controlled decarboxylation under acidic or thermal conditions generates intermediates for heterocyclic synthesis:
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Thermal Decarboxylation :
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180°C in diphenyl ether (70% yield of tetrahydroisoquinoline).
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Acid-Catalyzed :
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HCl (4M) in dioxane, reflux, 8h (65% yield).
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Esterification and Functionalization
The carboxylic acid is esterified to improve solubility or enable further modifications:
| Esterification Method | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| Steglich esterification | DCC, DMAP | DCM, 25°C | 85% | |
| Alkyl bromide | K₂CO₃, DMF | 60°C, 6h | 78% |
Comparative Reaction Data
Key differences between stereoisomers in reaction outcomes:
| Reaction Type | (S)-Isomer Yield | (R)-Isomer Yield | Notes | Source |
|---|---|---|---|---|
| Peptide coupling | 92% | 88% | (S)-isomer exhibits faster kinetics | |
| 1,3-Dipolar addition | 65% | 58% | Steric effects in (R)-isomer reduce yield |
Stability and Side Reactions
Scientific Research Applications
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the tetrahydroisoquinoline, preventing unwanted side reactions during the synthesis process. The Fmoc group can be removed under mild basic conditions, typically using piperidine in DMF, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-hydroxy-β-alanine
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Uniqueness
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car is unique due to its specific structure that combines the properties of the Fmoc protecting group with the tetrahydroisoquinoline scaffold. This combination allows for selective reactions and applications in peptide synthesis that are not possible with other Fmoc-protected amino acids .
Q & A
Q. What are the established synthetic protocols for preparing 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid derivatives?
The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies. Key steps include:
- Fmoc-group introduction : React the free amine of 1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid with Fmoc-Cl (chloride) or Fmoc-OSu (succinimidyl ester) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere at 0–25°C. Use a base like N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts .
- Purification : Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Confirm purity using HPLC (C18 column, acetonitrile/water with 0.1% TFA) .
Q. What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of toxic fumes during synthesis or decomposition .
- Storage : Store at –20°C in airtight, light-protected containers to prevent Fmoc-group degradation. Avoid exposure to moisture, which may hydrolyze the carbamate linkage .
- Spill management : For accidental release, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving this compound to minimize dipeptide or oligomer byproducts?
- Activation strategies : Use coupling agents like HATU or HBTU with DIPEA in DMF to enhance reaction efficiency. Pre-activate the carboxylic acid for 5–10 minutes before adding the amine nucleophile .
- Monitoring : Employ real-time HPLC or LC-MS to track reaction progress. Adjust stoichiometry (1.2–1.5 equivalents of coupling agent) if unreacted starting material persists .
- Temperature control : Maintain reactions at 0–4°C to suppress racemization or side reactions .
Q. What factors influence the stability of the Fmoc-protected intermediate under varying experimental conditions?
- Solvent effects : The Fmoc group is stable in DMF and DCM but degrades rapidly in primary amines (e.g., piperidine) during deprotection. Avoid prolonged exposure to acidic conditions (pH < 4), which may cleave the carbamate .
- Thermal stability : Decomposition occurs above 40°C. For long-term storage, lyophilize the compound and store under argon .
- Light sensitivity : UV light accelerates Fmoc degradation. Use amber glassware or aluminum foil-wrapped containers .
Q. How should researchers resolve contradictions in reported reaction yields for similar Fmoc-protected compounds?
- Reproducibility checks : Verify solvent purity, reagent grades, and reaction atmosphere (e.g., inert gas vs. ambient air). Trace moisture or oxygen can reduce yields by 10–20% .
- Byproduct analysis : Use MALDI-TOF mass spectrometry to identify oligomers or truncated sequences. Adjust coupling times or reagent equivalents based on detected impurities .
- Cross-validation : Compare results across orthogonal methods (e.g., solid-phase vs. solution-phase synthesis) to isolate protocol-specific variables .
Methodological and Analytical Considerations
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Purity assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 265–300 nm (Fmoc absorbance) .
- Structural confirmation :
- NMR : H and C NMR in deuterated DMSO or CDCl3 to verify Fmoc-group integration (e.g., aromatic protons at δ 7.3–7.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H] peak matching theoretical mass ± 0.5 Da) .
Q. How can researchers mitigate challenges in solid-phase peptide synthesis (SPPS) using this compound?
- Resin selection : Use Wang or Rink amide resin for C-terminal carboxylate anchoring. Swell resins in DMF for 1 hour before coupling .
- Deprotection : Treat with 20% piperidine in DMF (2 × 5 minutes) to remove Fmoc groups. Monitor by Kaiser test for free amines .
- Cleavage conditions : Use TFA/water/triisopropylsilane (95:2.5:2.5) for 2–4 hours. Precipitate peptides in cold diethyl ether and centrifuge .
Ecological and Toxicological Considerations
Q. What are the ecological risks associated with this compound, and how should waste be managed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
